molecular formula C12H22Cl2N2 B3078199 N,N-Dimethyl-N'-(2-methylbenzyl)-1,2-ethanediamine dihydrochloride CAS No. 1049802-79-0

N,N-Dimethyl-N'-(2-methylbenzyl)-1,2-ethanediamine dihydrochloride

Cat. No.: B3078199
CAS No.: 1049802-79-0
M. Wt: 265.22 g/mol
InChI Key: GMCNTQSKUAVFKA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-(2-methylbenzyl)-1,2-ethanediamine dihydrochloride is a tertiary amine salt characterized by a 1,2-ethanediamine backbone substituted with a dimethylamino group and a 2-methylbenzyl group. The dihydrochloride salt enhances its stability and solubility, making it suitable for applications in pharmaceutical synthesis and organic chemistry.

Properties

IUPAC Name

N',N'-dimethyl-N-[(2-methylphenyl)methyl]ethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.2ClH/c1-11-6-4-5-7-12(11)10-13-8-9-14(2)3;;/h4-7,13H,8-10H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCNTQSKUAVFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCN(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Dimethyl-N'-(2-methylbenzyl)-1,2-ethanediamine dihydrochloride is a compound with potential biological significance. Its structure includes a dimethylated ethylenediamine backbone with a 2-methylbenzyl substituent, which may influence its biological activity. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C18H24N2·2HCl
  • Molecular Weight : 268.3966 g/mol
  • CAS Registry Number : 102-18-1

The biological activity of this compound is primarily attributed to its interaction with biological receptors and enzymes. The compound has been studied for its potential as an inhibitor of certain enzymes, particularly in the context of antibacterial activity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyrrole and benzamide have shown effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B10Escherichia coli
This compoundTBDTBD

Case Studies

  • Inhibition of β-lactamases : Similar compounds have been studied for their ability to inhibit β-lactamases, which are responsible for antibiotic resistance in bacteria. In a study involving a derivative compound, it was found that it could restore the efficacy of β-lactam antibiotics against resistant strains .
  • Synergistic Effects : Research has indicated that combining this compound with other antibiotics may enhance its antibacterial effects. For example, one study reported that when combined with meropenem, the MIC values against resistant strains were significantly reduced .

Toxicological Profile

The toxicological profile of this compound has not been extensively documented; however, similar compounds have been noted for their potential cytotoxic effects at high concentrations. It is essential to conduct further studies to evaluate the safety and toxicity levels associated with this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Methylbenzyl vs. 4-Methylbenzyl Derivatives

The positional isomer N,N-dimethyl-N'-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride (CAS 1158367-04-4) shares the same molecular formula (C₁₂H₂₂Cl₂N₂) and molecular weight (265.22 g/mol) as the target compound but differs in the methyl group’s position on the benzyl ring (para vs. ortho). Key comparisons include:

Property Target Compound (2-Methyl) 4-Methyl Isomer
Substituent Position Ortho (2-methylbenzyl) Para (4-methylbenzyl)
Purity Not specified >95%
Expected Solubility Likely lower due to steric hindrance Higher (para substitution reduces steric effects)
Applications Inferred use in organic synthesis Similar, with potential for varied reactivity

Key Insight : The para-substituted isomer may exhibit improved solubility and altered reactivity in cross-coupling or alkylation reactions due to reduced steric hindrance .

Substituent Variation: Methyl vs. Trifluoromethoxy vs. Naphthyl Groups

N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]ethane-1,2-diamine dihydrochloride (CAS 1328641-59-3)
  • Substituent : 2-(trifluoromethoxy)benzyl (electron-withdrawing group).
  • However, this compound is discontinued, limiting direct comparative data .
N-(1-Naphthyl)ethylenediamine dihydrochloride (CAS 1465-25-4)
  • Substituent : Bulky naphthyl group.
  • Molecular Weight : 259.17 g/mol (vs. 265.22 g/mol for the target compound).
  • Applications : Widely used in colorimetric assays (e.g., nitrite detection via Griess reaction). The naphthyl group enhances UV-vis absorbance properties, unlike the methylbenzyl group in the target compound .

Table 2: Substituent Effects on Key Properties

Compound Substituent Key Property Application Domain
Target Compound 2-Methylbenzyl Moderate lipophilicity Organic synthesis
Trifluoromethoxy Derivative 2-(Trifluoromethoxy) High lipophilicity, metabolic stability Discontinued (potential drug intermediate)
Naphthyl Derivative 1-Naphthyl Strong UV absorbance Analytical chemistry

Pharmaceutical Salts and Ethylenediamine Derivatives

Benzathine Benzylpenicillin (CAS 1538-09-6)
  • Structure : Dibenzylethylenediamine salt of penicillin.
  • Comparison : While both are dihydrochloride salts, the target compound lacks the β-lactam antibiotic moiety. Benzathine’s formulation emphasizes prolonged drug release, highlighting the role of ethylenediamine salts in enhancing pharmacokinetics .
Trientine Dihydrochloride (CAS 38260-01-4)
  • Structure : Triethylenetetramine derivative.
  • Application : Copper chelation in Wilson’s disease. Unlike the target compound, Trientine’s multiple amine groups enable metal coordination, illustrating structural versatility in ethylenediamine-based pharmaceuticals .

Heterocyclic Derivatives

N,N'-Bis(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride

  • Substituent : Thiazolyl groups (heterocyclic).
  • Impact : The thiazolyl rings introduce sulfur atoms and π-conjugation, altering electronic properties and enabling applications in catalysis or antimicrobial agents. This contrasts with the aromatic methylbenzyl group in the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-Dimethyl-N'-(2-methylbenzyl)-1,2-ethanediamine dihydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-methylbenzylamine with N,N-dimethylethylenediamine under acidic conditions forms the base amine, which is then treated with HCl to yield the dihydrochloride salt. Purity optimization involves recrystallization from ethanol/water mixtures and chromatography (e.g., silica gel with methanol:chloroform gradients). Purity validation requires HPLC (≥98% purity) and NMR spectroscopy (absence of unreacted starting materials) .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation employs:

  • 1H/13C NMR : Peaks for aromatic protons (δ 6.8–7.3 ppm), methyl groups (δ 2.2–2.5 ppm), and ethylene backbone (δ 2.7–3.1 ppm).
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z corresponding to [C₁₃H₂₁N₂]⁺ (calculated for free base: 217.17 g/mol).
  • Elemental Analysis : Confirms C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What analytical methods are recommended for quantifying this compound in solution?

  • Methodological Answer :

  • UV-Vis Spectrophotometry : Quantify at λmax ~254 nm (aromatic π→π* transitions) with a calibration curve (linear range: 0.1–10 µg/mL).
  • Ion Chromatography : Detect chloride counterions (retention time ~4.2 min) to confirm stoichiometry.
  • Potentiometric Titration : Determine HCl equivalence points for dihydrochloride validation .

Q. What are the stability and storage guidelines for this compound?

  • Methodological Answer : The compound is hygroscopic; store desiccated at –20°C in amber vials. Stability studies (TGA/DSC) show decomposition >200°C. Aqueous solutions (pH 4–6) are stable for ≤72 hours at 4°C. Avoid prolonged exposure to light to prevent aryl group degradation .

Advanced Research Questions

Q. How can researchers investigate the biological activity mechanisms of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compound) to assess affinity for amine receptors (e.g., GPCRs).
  • Enzyme Inhibition Studies : Test against acetylcholinesterase or monoamine oxidases via Ellman’s assay or fluorogenic substrates.
  • Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) and confocal microscopy to track intracellular localization .

Q. How should contradictory data on this compound’s reactivity be resolved?

  • Methodological Answer : Contradictions in reaction yields or byproducts require:

  • Controlled Replication : Standardize solvents (e.g., anhydrous DMF vs. aqueous HCl), temperature (±1°C), and stirring rates.
  • High-Resolution MS/MS : Identify side products (e.g., over-alkylation derivatives).
  • Computational Modeling (DFT) : Compare activation energies for competing reaction pathways .

Q. What advanced applications exist in catalysis or material science?

  • Methodological Answer :

  • Coordination Chemistry : Use as a ligand for transition metals (e.g., Cu²⁺ or Pd⁰) in cross-coupling reactions. Characterize complexes via X-ray crystallography.
  • Polymer Modification : Incorporate into epoxy resins as a curing agent; monitor Tg shifts via DSC.
  • Surface Functionalization : Graft onto silica nanoparticles (APTES coupling) for amine-rich surfaces in CO₂ capture studies .

Q. What computational strategies predict this compound’s interactions with biomolecules?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screen against PDB structures of target proteins (e.g., serotonin transporter).
  • MD Simulations (GROMACS) : Simulate lipid bilayer penetration over 100 ns trajectories.
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity using Hammett σ constants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-N'-(2-methylbenzyl)-1,2-ethanediamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-N'-(2-methylbenzyl)-1,2-ethanediamine dihydrochloride

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